N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15F2NO5S and its molecular weight is 371.35. The purity is usually 95%.
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Scientific Research Applications
Kinetic and Mechanistic Studies
Kinetic, Isotopic, and Nitrogen-15 NMR Study
Decomposition studies of N-hydroxybenzenesulfonamide in alkaline solutions have provided insights into the kinetics and mechanisms underlying sulfonamide reactions. This research offers a foundational understanding of the chemical behavior of sulfonamide derivatives under specific conditions, potentially aiding in the development of novel compounds with enhanced stability and reactivity for various applications (Bonner & Ko, 1992).
Biological Interactions and Activities
Mixed-Ligand Copper(II)-Sulfonamide Complexes
Research on mixed-ligand copper(II)-sulfonamide complexes has explored their DNA binding, cleavage, genotoxicity, and anticancer activity. The findings indicate that the sulfonamide derivative plays a crucial role in these biological interactions, suggesting potential therapeutic applications in cancer treatment and genetic research (González-Álvarez et al., 2013).
Pharmacological Implications
Carbonic Anhydrase Inhibition
A study on benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry demonstrated their role as inhibitors of carbonic anhydrase, a critical enzyme in many physiological processes. This research underscores the potential for developing new therapeutic agents targeting conditions related to enzyme dysregulation (Pala et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development. It is involved in the perception of the plant hormone auxin, which regulates various aspects of plant growth and development .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound enhances the signaling responses related to root growth in plants . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s (DR5:GUS) transcriptional activity .
Biochemical Pathways
The compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development, particularly in root formation. The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This results in the promotion of root growth.
Result of Action
The compound exhibits a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It enhances root-related signaling responses, leading to an increase in root growth . This is achieved through the compound’s interaction with the auxin receptor TIR1 and its subsequent impact on the auxin signaling pathway .
Safety and Hazards
While specific safety and hazard information for “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for the research on similar compounds include the design of more potent drugs using Structural Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies . The new motifs were predicted for their drug likeness and ADME studies . All the derivatives obey Lipinski’s rule of five and have good bioactive scores , indicating the probable potentiality of these compounds as future drugs .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO5S/c17-11-2-1-3-12(18)16(11)25(21,22)19-7-6-13(20)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,19-20H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGWPMRVRWEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.